molecular formula C24H33O3P B13812150 Tris(5-norbornen-2-ylmethyl) phosphite CAS No. 66119-40-2

Tris(5-norbornen-2-ylmethyl) phosphite

Cat. No.: B13812150
CAS No.: 66119-40-2
M. Wt: 400.5 g/mol
InChI Key: GUFZRRVHTRKMNB-UHFFFAOYSA-N
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Description

Tris(5-norbornen-2-ylmethyl) phosphite is an organophosphorus compound characterized by three 5-norbornen-2-ylmethyl substituents attached to a central phosphorus atom. The bulky norbornenyl groups may enhance hydrolytic stability and reduce volatility compared to smaller substituents, making it a candidate for high-temperature or reactive environments .

Properties

CAS No.

66119-40-2

Molecular Formula

C24H33O3P

Molecular Weight

400.5 g/mol

IUPAC Name

tris(2-bicyclo[2.2.1]hept-5-enylmethyl) phosphite

InChI

InChI=1S/C24H33O3P/c1-4-19-7-16(1)10-22(19)13-25-28(26-14-23-11-17-2-5-20(23)8-17)27-15-24-12-18-3-6-21(24)9-18/h1-6,16-24H,7-15H2

InChI Key

GUFZRRVHTRKMNB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)COP(OCC3CC4CC3C=C4)OCC5CC6CC5C=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-norbornen-2-ylmethyl) phosphite typically involves the reaction of 5-norbornen-2-ylmethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds via the formation of intermediate chlorophosphites, which subsequently react with additional 5-norbornen-2-ylmethanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors and microreactors are often employed to enhance reaction efficiency and yield. The use of stoichiometric ratios of reactants and optimized reaction conditions, such as temperature and solvent choice, ensures high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Tris(5-norbornen-2-ylmethyl) phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphates.

    Substitution: Various substituted phosphites.

    Hydrolysis: Phosphonic acids.

Scientific Research Applications

Polymerization Applications

1.1 Catalysis in Norbornene Polymerization

Tris(5-norbornen-2-ylmethyl) phosphite serves as a ligand in palladium-catalyzed polymerization reactions involving norbornene derivatives. Its unique structure allows for the stabilization of palladium complexes, enhancing the efficiency of polymerization processes. Research indicates that phosphine ligands like this compound can significantly improve the yield and molecular weight of the resulting polymers, making them suitable for various industrial applications .

1.2 Synthesis of Functional Polymers

The compound is utilized to create functionalized polymers through ring-opening metathesis polymerization (ROMP). The incorporation of 5-norbornen-2-ylmethyl groups into polymer chains allows for the introduction of reactive sites that can be further modified for specific applications, such as drug delivery systems or smart materials . This method provides a pathway for synthesizing polymers with tailored properties, including mechanical strength and thermal stability.

Bioorthogonal Chemistry

2.1 Click Chemistry

This compound plays a significant role in bioorthogonal click chemistry reactions. These reactions are characterized by their ability to occur within biological systems without interfering with native biochemical processes. The compound can be employed to facilitate the attachment of biomolecules, such as peptides or nucleic acids, to surfaces or other molecules through selective reactions . This property is particularly valuable in the development of targeted drug delivery systems and imaging agents.

2.2 Applications in Biomedicine

The stability and reactivity of this compound make it suitable for use in therapeutic applications. For instance, it can be used to create bioconjugates that enhance the delivery of therapeutic agents to specific cells or tissues. The ability to selectively modify biomolecules allows researchers to design more effective treatments with reduced side effects .

Mechanism of Action

The mechanism of action of Tris(5-norbornen-2-ylmethyl) phosphite involves its ability to donate electrons and stabilize free radicals. This antioxidant property is crucial in preventing oxidative degradation of polymers and biomolecules. The compound interacts with molecular targets such as hydroperoxides, decomposing them into non-reactive species and thereby inhibiting radical chain reactions .

Comparison with Similar Compounds

The following analysis compares Tris(5-norbornen-2-ylmethyl) phosphite with structurally or functionally related phosphites, focusing on substituent effects, applications, and performance metrics.

Substituent Effects on Stability and Reactivity
Compound Substituent Type Hydrolytic Stability Thermal Stability Key Applications Environmental Concerns
This compound Bulky bicyclic alkyl High (predicted) High (predicted) Polymer stabilizers, electrolytes Likely low toxicity (untested)
Tris(nonylphenyl) phosphite (TNPP) Bulky aryl Moderate Moderate Antioxidant for plastics Releases nonylphenol (endocrine disruptor)
Tris(2,4-di-tert-butylphenyl) phosphite (TDBP) Bulky aryl High High Polymer processing, food contact Degrades to toxic phenols
Tris(trimethylsilyl) phosphite Silyl Low Moderate Li-ion battery additives Less environmentally persistent
Tris(2,2,2-trifluoroethyl) phosphite (TTFP) Fluorinated alkyl High High PF5/HF scavenger in electrolytes Potential fluorinated byproducts

Key Observations :

  • Hydrolytic Stability: Bulky aryl (TDBP) and fluorinated alkyl (TTFP) phosphites exhibit high stability, whereas silyl derivatives (e.g., tris(trimethylsilyl) phosphite) are prone to hydrolysis. The norbornenylmethyl groups in the target compound likely enhance stability due to steric hindrance .
  • Environmental Impact: Aryl phosphites like TNPP and TDBP release toxic phenols upon degradation, limiting their sustainability. The norbornenylmethyl variant may avoid this issue but requires toxicity testing .
Electrochemical Performance

Tris(trimethylsilyl) phosphite and TTFP are widely studied as electrolyte additives in Li-ion batteries:

  • Tris(trimethylsilyl) phosphite : Forms stable SEI layers on cathodes, suppressing impedance rise. However, its hydrolytic instability limits long-term use .
  • TTFP : Scavenges PF5 and HF effectively, improving electrolyte stability. Fluorinated groups enhance compatibility with high-voltage cathodes .
  • This compound: Predicted to combine the scavenging ability of TTFP with superior hydrolytic stability due to its bulky substituents, though experimental validation is needed.

Biological Activity

Tris(5-norbornen-2-ylmethyl) phosphite is a compound derived from norbornene, which has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent studies.

Chemical Structure and Properties

This compound features a phosphite backbone with three 5-norbornen-2-ylmethyl groups attached. The norbornene moiety is known for its unique structural properties, which can enhance the biological activity of compounds. The presence of the phosphite group may also contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Recent studies have indicated that norbornene derivatives exhibit significant antimicrobial properties, particularly against fungal pathogens such as Candida albicans. For example, compounds based on norbornene scaffolds demonstrated up to 65% inhibition of yeast adherence to epithelial cells, outperforming traditional aromatic core derivatives in anti-adhesion assays .
  • Cell Viability and Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of phosphite derivatives on various cell lines. Compounds containing norbornene structures have been shown to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The cytotoxicity of these compounds is often linked to their ability to disrupt cellular processes through reactive oxygen species (ROS) generation.
  • Biocompatibility :
    • Research has also focused on the biocompatibility of norbornene-modified materials for biomedical applications. For instance, nanocomposite hydrogels incorporating norbornene have been evaluated for their mechanical properties and cell viability. These studies indicate that such materials can support cell growth and function while being biodegradable .

Case Study 1: Antifungal Activity

In a comparative study, various norbornene derivatives were synthesized and tested for their antifungal properties. The results showed that this compound exhibited significant inhibition of Candida albicans adhesion to human epithelial cells, with a reduction of up to 65% in adherence compared to control compounds . This study highlights the potential of utilizing norbornene-based scaffolds in developing new antifungal agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of norbornene-derived phosphites found that these compounds could induce caspase-mediated apoptosis in resistant cancer cell lines. Specifically, a derivative exhibited a dose-dependent increase in apoptosis markers, suggesting that structural modifications can enhance therapeutic efficacy against resistant tumors .

Data Table: Biological Activity Summary

Activity Type Compound Efficacy Reference
AntifungalThis compound65% inhibition of C. albicans
CytotoxicityNorbornene derivativesInduces apoptosis in cancer cells
BiocompatibilityNorbornene-modified hydrogelsSupports cell viability

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